6alpha,9alpha-Difluoroprednisolone 17-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha,9alpha-Difluoroprednisolone 17-Acetate is a synthetic corticosteroid with anti-inflammatory properties. . This compound is primarily used in pharmaceutical research and development, particularly in the formulation of anti-inflammatory medications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,9alpha-Difluoroprednisolone 17-Acetate involves multiple steps, starting from prednisolone. The key steps include fluorination at the 6 and 9 positions, followed by acetylation at the 17 position. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and acetylating agents like acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6alpha,9alpha-Difluoroprednisolone 17-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various fluorinated steroids, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
6alpha,9alpha-Difluoroprednisolone 17-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory diseases and conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 6alpha,9alpha-Difluoroprednisolone 17-Acetate involves binding to glucocorticoid receptors, leading to the induction of phospholipase A2 inhibitory proteins (lipocortins). This results in the suppression of the inflammatory response by inhibiting the release of arachidonic acid, a precursor of pro-inflammatory mediators . The molecular targets include various transcription factors and signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but lacks fluorination at the 6 and 9 positions.
Difluprednate: A butyrate ester of 6alpha,9alpha-Difluoroprednisolone 17-Acetate, used in ophthalmic applications.
Betamethasone: Another corticosteroid with different fluorination and hydroxylation patterns.
Uniqueness
This compound is unique due to its specific fluorination pattern, which enhances its anti-inflammatory potency and stability compared to other corticosteroids .
Properties
CAS No. |
23674-85-3 |
---|---|
Molecular Formula |
C23H28F2O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20-,21-,22-,23-/m0/s1 |
InChI Key |
FUMLBBSUGDKFDL-WGFKBPOKSA-N |
SMILES |
CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Synonyms |
(6α,11β)-17-(Acetyloxy)-6,9-difluoro-11,21-dihydroxypregna-1,4-diene-3,20-dione; 6α,9-Difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-Acetate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.